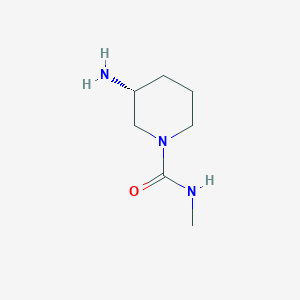

(3R)-3-Amino-N-methylpiperidine-1-carboxamide

CAS No.:

Cat. No.: VC17668862

Molecular Formula: C7H15N3O

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15N3O |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | (3R)-3-amino-N-methylpiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C7H15N3O/c1-9-7(11)10-4-2-3-6(8)5-10/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m1/s1 |

| Standard InChI Key | RIBALLSLJGZPRV-ZCFIWIBFSA-N |

| Isomeric SMILES | CNC(=O)N1CCC[C@H](C1)N |

| Canonical SMILES | CNC(=O)N1CCCC(C1)N |

Introduction

Structural Characteristics and Molecular Identity

(3R)-3-Amino-N-methylpiperidine-1-carboxamide features a six-membered piperidine ring substituted with an amino group at the 3-position (R-configuration) and a methyl carboxamide group at the 1-position. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol. Key structural attributes include:

-

Chirality: The R-configuration at the 3-position ensures enantioselective interactions in biological systems, a feature critical for binding to asymmetric enzyme active sites .

-

Functional Groups: The primary amine at C3 and the carboxamide at C1 contribute to hydrogen-bonding capabilities and solubility profiles .

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| Configuration | (3R) |

| Key Functional Groups | Primary amine, methyl carboxamide |

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Transamination | ω-Transaminase, Isopropylamine, 50°C, pH 8.0 | 90.9 |

| 2 | Deprotection/Acylation | HCl/MeOH; Methyl isocyanate | ~85* |

*Theoretical yield based on analogous reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide group, with limited solubility in water .

-

Stability: Likely hygroscopic and sensitive to oxidation, necessitating storage under inert conditions at 2–8°C .

Spectroscopic Data

-

Optical Rotation: Analogous Boc-protected derivatives show [α]D = -28.5° (c = 1, DMF) , suggesting significant optical activity for the target compound.

-

NMR: Predicted δH (DMSO-d6): 1.40–1.70 (m, 4H, piperidine H), 2.75 (s, 3H, NCH₃), 3.10–3.30 (m, 2H, NH₂), 3.80–4.00 (m, 1H, C3-H) .

Pharmacological Applications and Mechanisms

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

Structurally related 3-aminopiperidine derivatives, such as linagliptin, are established DPP-4 inhibitors used in type 2 diabetes management . The carboxamide group in (3R)-3-Amino-N-methylpiperidine-1-carboxamide may enhance binding affinity to the DPP-4 active site through hydrogen bonding with Glu205 and Glu206 residues.

γ-Secretase Modulation

Boc-protected 3-aminopiperidines demonstrate activity as γ-secretase modulators, reducing amyloid-β42 production . The target compound’s primary amine could chelate catalytic aspartate residues in γ-secretase, positioning it as a candidate for Alzheimer’s disease research.

Table 3: Therapeutic Targets and Mechanisms

| Target | Mechanism | Potential Indication |

|---|---|---|

| DPP-4 | Competitive inhibition | Type 2 diabetes |

| γ-Secretase | Allosteric modulation | Alzheimer’s disease |

Future Directions and Research Gaps

-

Synthetic Optimization: Developing one-pot enzymatic-acylation cascades could improve efficiency .

-

In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to validate therapeutic potential.

-

Target Identification: High-throughput screening could uncover novel targets, such as kinase or GPCR interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume